5-(1H-tetrazol-1-yl)-1H-indole
Description
Historical Context and Significance of Indole (B1671886) Scaffolds in Chemical Research
The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structure of profound importance in the chemical and life sciences. creative-proteomics.comwikipedia.org Its history began in the mid-19th century when it was first isolated from the distillation of tryptophan, an essential amino acid. creative-proteomics.com German chemist Adolf von Baeyer first synthesized indole in 1866 and later proposed its chemical structure in 1869. wikipedia.orgbiocrates.com
The significance of the indole nucleus expanded dramatically throughout the 20th century. creative-proteomics.com It was identified as the core structure in a vast number of natural products, collectively known as indole alkaloids, which number over 4,100 known compounds. nih.gov These alkaloids are found in a wide range of organisms, including plants, fungi, and marine life. nih.govbohrium.comnih.gov Many of these natural indoles exhibit potent biological activities. nih.gov For example, indole-3-acetic acid is a primary plant hormone regulating growth, while the neurotransmitter serotonin, crucial for mood regulation in humans, is also an indole derivative. creative-proteomics.com
This natural prevalence has established the indole scaffold as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term signifies its ability to serve as a versatile framework for designing drugs that can interact with a wide variety of biological targets. researchgate.netbohrium.com The structural versatility of the indole ring allows for substitutions at various positions, leading to a diverse array of compounds with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.comijpsr.com Prominent drugs containing the indole core include the anti-inflammatory indomethacin, the anti-migraine drug sumatriptan, and the anti-cancer alkaloids vinblastine (B1199706) and vincristine. nih.govresearchgate.netnih.gov The continued exploration of indole chemistry remains an active and fruitful area of research, yielding novel compounds for a multitude of therapeutic applications. wikipedia.orgijpsr.com
Importance of Tetrazole Heterocycles as Nitrogen-Rich Motifs
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. tandfonline.com This high nitrogen content makes them a unique and valuable class of compounds in various scientific fields. acs.orgmdpi.com While not found in nature, the synthetic versatility and distinct physicochemical properties of tetrazoles have led to their widespread use, particularly in medicinal chemistry and materials science. researchgate.netbohrium.com
A primary role of the tetrazole ring in drug design is as a bioisostere for the carboxylic acid group. tandfonline.comresearchgate.netbohrium.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring mimics the acidic properties and steric profile of a carboxylic acid, with a comparable pKa. researchgate.netcambridgemedchemconsulting.com This substitution can offer several advantages, including increased metabolic stability, as tetrazoles are resistant to many biological degradation pathways that affect carboxylic acids. tandfonline.comresearchgate.net This replacement can also enhance lipophilicity and bioavailability, potentially improving a drug candidate's pharmacokinetic profile. tandfonline.comhilarispublisher.com The utility of this bioisosteric relationship is exemplified in several successful drugs, such as the angiotensin II receptor blocker losartan, where a tetrazole group replaced a carboxylic acid to improve oral efficacy. nih.gov
Beyond their role as carboxylic acid mimics, tetrazoles are considered nitrogen-rich motifs, which contributes to their high-energy properties. acs.orgmdpi.com This has led to their investigation as components in energetic materials, such as propellants and explosives, where the release of dinitrogen gas upon decomposition provides a significant energy output. acs.orgresearchgate.net The dense network of nitrogen atoms also allows tetrazoles to participate in various noncovalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets. acs.orgnih.gov The broad spectrum of reported biological activities for tetrazole-containing compounds—including anticancer, antifungal, and antiviral properties—underscores the importance of this heterocycle as a versatile pharmacophore in modern chemical research. tandfonline.combohrium.combenthamdirect.com
Rationale for Investigating Indole-Tetrazole Hybrid Structures
The rationale for creating hybrid molecules by linking the indole scaffold with a tetrazole ring is rooted in the principles of medicinal chemistry, aiming to combine the advantageous properties of both moieties. Researchers hypothesize that such a combination could lead to synergistic effects, resulting in compounds with novel or enhanced biological activities. rsc.orgnih.gov
The indole nucleus serves as a well-established "privileged scaffold," known for its ability to bind to a multitude of biological receptors and enzymes. researchgate.netbohrium.com Its presence in a hybrid molecule provides a foundational structure that is often recognized by biological systems. The tetrazole ring, on the other hand, is primarily introduced as a stable, non-classical bioisostere of a carboxylic acid group. tandfonline.comresearchgate.net This substitution is a key strategy to improve a molecule's metabolic stability and pharmacokinetic properties, such as absorption and bioavailability. hilarispublisher.com
By connecting these two fragments, chemists can explore new chemical space and create molecules with unique three-dimensional shapes and electronic properties. The specific point of attachment and the relative orientation of the indole and tetrazole rings can be systematically varied to fine-tune the compound's interaction with a specific biological target. For instance, a series of indole-tetrazole derivatives were designed as potential anti-breast cancer agents, where the indole part mimics the core of selective estrogen receptor modulators and the tetrazole part enhances binding and improves drug-like properties. rsc.org In another study, indole-tetrazole coupled amides were synthesized and showed significant anticancer activity by inhibiting tubulin polymerization, a mechanism where the indole core often plays a key role. nih.gov
The investigation into these hybrid structures is therefore driven by the potential to:
Develop novel compounds with improved therapeutic efficacy.
Enhance the drug-like properties of indole-based scaffolds.
Target specific biological pathways by combining the functionalities of both heterocycles.
Overcome challenges such as drug resistance or poor metabolic stability seen in simpler analogues.
Scope and Objectives of Academic Inquiry Pertaining to 5-(1H-tetrazol-1-yl)-1H-indole
Academic inquiry into the specific isomer This compound focuses on understanding its fundamental chemical properties, synthesis, and potential as a building block for more complex molecules. The primary objectives of research on this compound involve:
Synthesis and Characterization: A key objective is the development of efficient and selective synthetic routes to produce this compound. nih.gov This includes optimizing reaction conditions and exploring different synthetic strategies. Once synthesized, a thorough characterization of the molecule is essential. This involves using analytical techniques to confirm its structure and purity.
Structural Analysis: Detailed structural studies, such as single-crystal X-ray diffraction, are conducted to understand the precise three-dimensional arrangement of the atoms and the spatial relationship between the indole and tetrazole rings. For the related compound, 5-(1H-tetrazol-5-yl)-1H-indole monohydrate, X-ray analysis revealed that the interplanar angle between the benzene and tetrazole rings is 8.71 (3)°. researchgate.netnih.gov Such studies also elucidate intermolecular interactions like hydrogen bonding and π–π stacking, which govern how the molecules pack in a solid state and can influence their physical properties. researchgate.netnih.gov
Exploration as a Chemical Building Block: A significant portion of academic inquiry views this compound as a scaffold for further chemical modification. Researchers investigate its reactivity to attach various other functional groups to the indole or tetrazole rings. This allows for the creation of libraries of novel derivatives. For example, studies have explored the synthesis of various indole-tetrazole derivatives to evaluate their potential as anti-breast cancer agents or as antimicrobial compounds. rsc.orgnih.gov While these studies may not use the exact this compound isomer, they establish the general interest in the pharmacological potential of the indole-tetrazole framework. The objective is to systematically explore the structure-activity relationships (SAR) of these new compounds to identify candidates with desirable biological profiles.
The following table provides crystallographic data for the related compound 5-(1H-tetrazol-5-yl)-1H-indole monohydrate , offering insight into the types of data sought in academic studies of such molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N5 |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
5-(tetrazol-1-yl)-1H-indole |
InChI |
InChI=1S/C9H7N5/c1-2-9-7(3-4-10-9)5-8(1)14-6-11-12-13-14/h1-6,10H |
InChI Key |
OQVLGTCXBCXQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N3C=NN=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 1h Tetrazol 1 Yl 1h Indole and Analogues
Strategic Approaches for Constructing the 1-Substituted Tetrazole Moiety on an Indole (B1671886) Core
The construction of the tetrazole ring on a pre-existing indole core or the concurrent formation of both heterocyclic systems requires sophisticated synthetic strategies. These methods aim for efficiency, high yields, and structural diversity.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules in a single step from three or more reactants. This approach enhances efficiency and atom economy. eurekaselect.com
A notable MCR strategy for synthesizing tetrazole-indole derivatives is the Ugi-tetrazole four-component reaction (UT-4CR). nih.govrsc.org This method has been successfully employed in a mild, two-step synthesis of 2-(tetrazol-1-yl) substituted indoles. The first step involves the reaction of substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl azide (TMSN₃) in an aqueous solution at room temperature. rsc.org This UT-4CR smoothly affords intermediate Ugi adducts in good to excellent yields. nih.gov The subsequent step is an acid-catalyzed ring closure, typically using methanesulfonic acid (MSA), at elevated temperatures (e.g., 70 °C) to form the final multi-substituted tetrazole indole derivatives. rsc.orgrug.nl The scope of this reaction is broad, accommodating a variety of aryl, benzylic, and aliphatic isocyanides. rsc.org
In a more complex approach, a high-order multicomponent reaction has been developed to synthesize 1,5-disubstituted tetrazole-indole hybrids. This one-pot protocol involves a Ugi-azide reaction followed by a Pd/Cu-catalyzed hetero-annulation cascade sequence, efficiently creating six new bonds (two C-C, three C-N, and one N-N) in a single operation. researchgate.net
Table 1: Examples of Substituted 2-(Tetrazol-1-yl) Indoles via UT-4CR and Cyclization
| Aniline Derivative | Isocyanide Derivative | Final Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| 4-methoxyaniline | tert-butyl isocyanide | 1-(tert-butyl)-5-(5-methoxy-1H-indol-2-yl)-1H-tetrazole | 85 | rsc.org |
| 4-methylaniline | cyclohexyl isocyanide | 1-cyclohexyl-5-(5-methyl-1H-indol-2-yl)-1H-tetrazole | 81 | rsc.org |
| aniline | benzyl isocyanide | 1-benzyl-5-(1H-indol-2-yl)-1H-tetrazole | 78 | rsc.org |
| 4-chloroaniline | 4-methoxyphenyl isocyanide | 5-(5-chloro-1H-indol-2-yl)-1-(4-methoxyphenyl)-1H-tetrazole | 75 | rsc.org |
The most fundamental method for forming the tetrazole ring is the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) between a nitrile (-C≡N) and an azide (N₃⁻) species. nih.govthieme-connect.com This reaction is a cornerstone for synthesizing 5-substituted 1H-tetrazoles. thieme-connect.com The mechanism involves the azide acting as a 1,3-dipole that reacts with the nitrile dipolarophile. nih.gov The reaction's efficiency can be significantly enhanced by the presence of electron-withdrawing groups on the nitrile, which lowers its LUMO energy for better interaction with the azide's HOMO. nih.gov
This pathway is directly applicable to the synthesis of indole-tetrazoles starting from cyano-substituted indoles. For example, 4-(1H-tetrazol-5-yl)-1H-indole has been synthesized from 5-cyanoindole by reacting it with sodium azide and triethylamine hydrochloride in DMF at 120°C. nih.gov Similarly, 3-(1H-tetrazol-5-yl)-1H-indole can be prepared from 1H-indole-3-carbaldehyde via a two-step process where the aldehyde is first converted to a nitrile, which then undergoes cycloaddition. thieme-connect.com Various catalysts, including zinc(II) salts, Lewis acids (AlCl₃, BF₃·OEt₂), and heterogeneous catalysts like silica (B1680970) sulfuric acid, have been employed to facilitate this transformation under milder conditions. acs.orgmdpi.com
A novel and highly selective cycloaddition approach involves the reaction of arynes with 2-(tetrazol-5-yl)-2H-azirines. nih.govacs.org In this method, arynes are generated in situ from o-(trimethylsilyl)aryl triflates. These highly reactive intermediates react smoothly with the azirine derivatives to produce 3-(2-benzyl-2H-tetrazol-5-yl)-indole compounds with high selectivity. nih.govsemanticscholar.org A subsequent deprotection step yields the final 3-(1H-tetrazol-5-yl)-indole product. nih.govsemanticscholar.org
Transition metal catalysis offers efficient and selective methods for forming C-C and C-N bonds, which are crucial for synthesizing complex heterocyclic systems like indole-tetrazoles. mdpi.com Catalysts based on palladium, copper, cobalt, and rhodium have been extensively used for the synthesis and functionalization of indoles through mechanisms such as cross-coupling and C-H activation. arabjchem.orgrsc.org
In the context of indole-tetrazole synthesis, transition metals can be employed in several ways. One prominent example is the previously mentioned high-order MCR that utilizes a palladium/copper-catalyzed hetero-annulation cascade to form the indole ring fused with the tetrazole precursor. researchgate.net This cascade can involve steps like a Sonogashira coupling followed by a 5-endo-dig cyclization. researchgate.net
Furthermore, established transition metal-catalyzed cross-coupling reactions can be adapted to link an indole moiety to a tetrazole ring. For instance, a pre-functionalized indole (e.g., a halo-indole) could be coupled with a tetrazole derivative using a palladium catalyst, or vice-versa. While direct examples for 5-(1H-tetrazol-1-yl)-1H-indole are specific, the general applicability of these methods, such as Larock indole synthesis, provides a versatile toolbox for creating diverse analogues. arabjchem.org
Green chemistry principles focus on designing chemical processes that are environmentally benign. bohrium.com In the synthesis of indole-tetrazoles, these principles are applied by using safer solvents, reducing waste, and employing efficient, recyclable catalysts. dntb.gov.ua
Multicomponent reactions (MCRs) are inherently green as they combine several steps into one pot, reducing solvent usage, energy consumption, and purification steps. eurekaselect.combohrium.com The Ugi-tetrazole reaction is a prime example of this step- and atom-economical approach. eurekaselect.com
The use of heterogeneous catalysts is another key green strategy. Catalysts like silica sulfuric acid or metal complexes supported on nanoparticles can be easily separated from the reaction mixture and reused, minimizing waste. thieme-connect.commdpi.com For instance, the [3+2] cycloaddition of nitriles and sodium azide has been efficiently catalyzed by silica sulfuric acid, offering a recyclable and metal-free alternative to traditional Lewis acids. mdpi.com The reaction to form 5-substituted 1H-tetrazoles has also been achieved using copper(II) complexes in green solvents like DMSO or even water, which improves safety and reduces environmental impact. jchr.org
Table 2: Comparison of Green Catalytic Systems for Tetrazole Synthesis
| Catalyst System | Reaction Type | Solvent | Key Green Advantages | Reference |
|---|---|---|---|---|
| Copper (II) complex | [3+2] Cycloaddition | DMSO | High yield, avoids toxic reagents, streamlined process | jchr.org |
| Silica Sulfuric Acid | [3+2] Cycloaddition | None (Solvent-free) | Heterogeneous, recyclable, metal-free, high efficiency | mdpi.com |
| Amberlyst-15 | [3+2] Cycloaddition | DMSO | Solid acid catalyst, reusable | thieme-connect.com |
| [bmim]N₃ (Ionic Liquid) | [3+2] Cycloaddition | None (Solvent-free) | Acts as both reactant and catalyst, avoids traditional azides | thieme-connect.com |
Regioselective Synthesis of Isomeric Indole-Tetrazole Compounds
Controlling the position of the tetrazole ring on the indole core is a significant challenge in synthesis. The electronic properties of the indole ring can direct substitution to various positions (N-1, C-2, C-3, C-4, C-5, C-6, C-7), leading to different isomers.
The choice of starting material and reaction pathway is critical for achieving regioselectivity. For instance, starting with 5-cyanoindole and performing a [3+2] cycloaddition with an azide predictably yields 5-(1H-tetrazol-5-yl)-1H-indole, where the tetrazole is attached at the C5 position of the indole. nih.gov Similarly, the synthesis starting from 2H-azirines and arynes is reported to be highly regioselective, affording N-unsubstituted 3-(tetrazol-5-yl)-indoles as single products. nih.govacs.org
In contrast, some methods can produce mixtures of isomers. The UT-4CR approach, when using meta-substituted anilines as starting materials, can lead to the formation of two different regioisomers of the final indole product (e.g., 5- and 7-substituted indoles). rug.nl In such cases, optimization of reaction conditions or selective precipitation may be required to isolate the desired major isomer in a high yield. rug.nl
Derivatization Strategies for Structural Modification of this compound
After the core indole-tetrazole scaffold is synthesized, further derivatization can be performed to create a library of analogues for structure-activity relationship (SAR) studies. These modifications can target the indole nitrogen, various positions on the indole's benzene (B151609) ring, or the C3 position of the pyrrole (B145914) ring.
One reported derivatization strategy is the formylation of the synthesized tetrazole-indole product. nih.govrug.nl Depending on the electronic nature of the indole ring, formylation can occur at different positions. For example, an electron-rich tetrazole indole might yield a mixture of products formylated at the C3 and C7 positions. rug.nl By carefully tuning the reaction conditions, selective formylation at a single position, such as C7, can be achieved. rug.nl These formylated intermediates serve as versatile handles for further complexity-generating reactions, including undergoing a second Ugi reaction to attach additional diverse substituents. nih.gov
Another crucial modification is the deprotection of the tetrazole ring. In many synthetic routes, particularly those involving MCRs or cycloadditions, one of the tetrazole nitrogens is protected (e.g., with a p-nitrobenzyl group) to control reactivity or improve solubility. nih.govsemanticscholar.org The final step of the synthesis is the removal of this protecting group, often achieved through catalytic hydrogenation using reagents like palladium on carbon with ammonium formate. semanticscholar.org This step is essential to yield the N-unsubstituted 1H-tetrazole moiety, which is often critical for the compound's biological activity. nih.gov
C-H Functionalization and Electrophilic Substitution on the Indole Ring
The direct functionalization of carbon-hydrogen (C-H) bonds on the indole ring represents a powerful and atom-economical strategy for elaborating the this compound scaffold. While the C2 and C3 positions of indole are typically the most reactive, regioselective functionalization of the benzene portion of the indole nucleus (C4, C5, C6, and C7) is a more formidable challenge due to the similar reactivity of these C-H bonds nih.gov.
For the this compound core, substitution reactions would primarily be directed towards the C4 and C6 positions, influenced by the electronic properties of the tetrazolyl group at C5 and the indole nitrogen. Transition-metal catalysis, particularly with palladium, rhodium, and manganese, has emerged as a key tool for such transformations rsc.org.
Key Methodologies:
Directed C-H Activation: A directing group, often installed on the indole nitrogen (N1), can be used to steer a metal catalyst to a specific C-H bond. For instance, a removable pyrimidyl group at N1 can direct manganese-catalyzed C-H alkenylation rsc.org. After the desired functionalization at a specific position (e.g., C4 or C6), the directing group can be removed.
Palladium-Catalyzed Arylation: Direct arylation at the C4 or C6 positions can be achieved using palladium catalysts with appropriate ligands. The reaction typically involves the coupling of the indole derivative with an aryl halide.
Electrophilic Substitution: Classic electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can also be applied. The regioselectivity of these reactions on the 5-substituted indole ring would need careful optimization of reaction conditions to favor substitution at the desired positions, primarily C4 and C6.
The table below summarizes representative C-H functionalization reactions applicable to the indole core.
| Reaction Type | Catalyst/Reagent | Target Position | Typical Substrate | Product Example | Yield |
| Alkenylation | Mn(CO)₅Br, NaOAc | C4 | N-pyrimidyl-indole | 4-alkenyl-N-pyrimidyl-indole | Moderate to Good |
| Arylation | Pd(OAc)₂, P(o-tol)₃ | C7 | N-protected indoline | 7-aryl-N-protected indole (after oxidation) | Good |
| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | C4 | N-H Indole | 4-alkenylated Indole | 35-92% nih.gov |
N-Alkylation and Acylation of Tetrazole and Indole Nitrogens
The presence of two N-H bonds in this compound (one on the indole and one on the tetrazole, if it tautomerizes, though the parent compound is N1-substituted) and multiple nitrogen atoms offers several sites for alkylation and acylation.
Indole Nitrogen (N1): The N-H of the indole ring can be readily deprotonated by a base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated. beilstein-journals.orgbeilstein-journals.org.
N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride in an appropriate solvent (e.g., THF, DMF) is a standard procedure.
N-Acylation: Chemoselective N-acylation can be achieved using various acylating agents. Thioesters, for example, have been employed as stable acyl sources for the N-acylation of indoles in the presence of a base like cesium carbonate beilstein-journals.org. A plausible mechanism involves the deprotonation of the indole nitrogen, followed by nucleophilic substitution on the thioester beilstein-journals.org.
Tetrazole Nitrogens: The 1-substituted tetrazole moiety in the target molecule does not have an N-H bond. However, in the synthesis of analogues starting from 5-substituted-1H-tetrazoles, alkylation is a key step that often yields a mixture of regioisomers (N1 and N2 substitution on the tetrazole ring) organic-chemistry.orgrsc.org. The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion rsc.org. For instance, alkylation of 5-substituted-1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially form the 2,5-disubstituted tetrazoles organic-chemistry.orgnih.gov.
The table below illustrates typical conditions for N-alkylation and acylation.
| Nitrogen Site | Reaction | Reagents | Solvent | Typical Outcome |
| Indole N1 | Alkylation | Alkyl halide, NaH | THF | N1-alkylated indole |
| Indole N1 | Acylation | Thioester, Cs₂CO₃ | Xylene | N1-acylated indole beilstein-journals.org |
| Tetrazole (general) | Alkylation | Benzyl bromide, K₂CO₃ | Acetone | Mixture of N1 and N2 alkylated tetrazoles mdpi.com |
| Tetrazole (general) | Alkylation via Diazotization | Aliphatic amine, Organic nitrite | Ethyl Acetate | Preferential formation of N2-alkylated tetrazoles organic-chemistry.orgnih.gov |
Synthesis of Bioisosteric Analogues and Conformationally Restricted Systems
The design of analogues of this compound is a key strategy in medicinal chemistry to modulate pharmacological properties.
Bioisosteric Analogues: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The 1H-tetrazole ring itself is a well-established bioisostere for the carboxylic acid group, offering advantages such as improved metabolic stability and lipophilicity nih.govresearchgate.net. Similarly, the indole nucleus can be replaced by other bicyclic heteroaromatic systems.
Indole Bioisosteres: The indole ring can be replaced with bioisosteric scaffolds such as indazole, benzimidazole (B57391), azaindole, or benzofuran to explore different electronic distributions and hydrogen bonding patterns beilstein-journals.org.
Tetrazole Analogues: While the tetrazole is often the bioisostere itself, it can be replaced by other acidic heterocycles or, in some contexts, by a triazole ring to fine-tune activity researchgate.net.
Synthesis of these analogues involves coupling the alternative heterocyclic cores through methods analogous to those used for the parent compound. For example, a 5-aminoindazole could be used as a starting point to synthesize the indazole analogue.
Conformationally Restricted Systems: Introducing conformational rigidity into a molecule can enhance its binding affinity to a biological target by reducing the entropic penalty of binding. For this compound, this can be achieved by:
Ring Formation: Creating an additional ring by bridging two parts of the molecule. For example, an alkyl chain could be used to link the indole nitrogen (N1) to the C4 position of the indole ring, creating a polycyclic system.
Introduction of Bulky Groups: Adding sterically demanding substituents can limit the rotation around single bonds, thus restricting the available conformations.
The synthesis of such systems requires multi-step sequences, often involving intramolecular cyclization as a key step.
Mechanism Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
[3+2] Cycloaddition for Tetrazole Synthesis: The most common method for synthesizing the 5-substituted-1H-tetrazole ring, a potential precursor, is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile (R-C≡N) and an azide (e.g., sodium azide) thieme-connect.comresearchgate.netmdpi.com. The mechanism involves the concerted or stepwise addition of the azide 1,3-dipole across the nitrile π-system. The reaction is often catalyzed by Lewis acids or heterogeneous catalysts to improve efficiency and reduce the hazards associated with hydrazoic acid thieme-connect.commdpi.com.
Mechanism of N-Acylation of Indole: The N-acylation of indole with a thioester in the presence of a base like Cs₂CO₃ proceeds through a nucleophilic substitution pathway. First, the base deprotonates the indole N-H to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the thiolate anion yields the N-acylated indole product beilstein-journals.org.
Mechanism of C-H Activation: Palladium-catalyzed C-H activation on the indole ring, when guided by a directing group on the nitrogen, typically follows a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst coordinates to the directing group, bringing the metal center in proximity to the target C-H bond. The C-H bond is then cleaved through a cyclic transition state involving the metal and a base, forming a palladacycle intermediate. This intermediate then undergoes further reaction (e.g., with an aryl halide via oxidative addition and reductive elimination) to form the final functionalized product.
Sophisticated Structural Characterization Techniques and Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(1H-tetrazol-1-yl)-1H-indole in solution. It provides information on the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for detailed conformational and tautomeric analysis.
Advanced ¹H and ¹³C NMR Techniques for Assignment
The complete and accurate assignment of all proton and carbon signals in this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The proton spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the indole (B1671886) ring, characteristic signals are expected for the N-H proton and the aromatic protons (H2, H3, H4, H6, H7). The tetrazole ring contributes a single proton signal (H5').
¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The indole moiety typically shows eight distinct signals (C2, C3, C3a, C4, C5, C6, C7, C7a), while the tetrazole ring contributes one carbon signal (C5').
2D NMR Techniques: To resolve ambiguities and confirm connectivity, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY establishes proton-proton coupling networks, helping to identify adjacent protons within the indole's benzene (B151609) ring.
HSQC correlates each proton signal with its directly attached carbon atom.
HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for assigning quaternary carbons (like C3a, C5, C7a) and confirming the linkage between the indole C5 and the tetrazole N1.
Based on data from analogous 5-substituted indoles and 1-substituted tetrazoles, a representative set of predicted chemical shifts can be compiled. journals.co.zarsc.orgrsc.org
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Indole N1-H | ~11.0-12.0 | - |
| Indole C2/H2 | ~7.2-7.5 | ~125-128 |
| Indole C3/H3 | ~6.5-6.8 | ~102-105 |
| Indole C3a | - | ~128-130 |
| Indole C4/H4 | ~7.5-7.8 | ~120-123 |
| Indole C5 | - | ~135-138 |
| Indole C6/H6 | ~7.1-7.4 | ~118-121 |
| Indole C7/H7 | ~7.6-7.9 | ~111-114 |
| Indole C7a | - | ~136-139 |
| Tetrazole C5'/H5' | ~9.0-9.5 | ~140-145 |
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. pnrjournal.com This approach, often utilizing Density Functional Theory (DFT) with functionals like B3LYP, calculates the magnetic shielding tensors for each nucleus. pnrjournal.com These theoretical values can then be compared with experimental data to:
Confirm Assignments: Validate the signal assignments made from experimental 2D NMR data.
Distinguish Isomers: Reliably differentiate between constitutional isomers, such as this compound and 5-(1H-tetrazol-5-yl)-1H-indole, which would exhibit distinct calculated ¹³C and ¹H chemical shifts.
Analyze Tautomers: The tetrazole ring can exist in different tautomeric forms (e.g., 1H vs. 2H). Computational predictions can determine the theoretical shifts for each tautomer, and by comparing them to the experimental spectrum, the predominant tautomer in a given solvent can be identified.
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Normal Coordinate Analysis and Band Assignment
While experimental spectra provide the frequencies of vibrational bands, assigning these bands to specific molecular motions (e.g., stretching, bending, or scissoring) can be complex. Normal Coordinate Analysis, a computational method typically performed using DFT calculations, is used to predict vibrational frequencies and their corresponding atomic displacements (modes). pnrjournal.commdpi.com This theoretical analysis allows for a detailed and reliable assignment of the experimental FT-IR and FT-Raman spectra. pnrjournal.comnsf.gov Key vibrational modes expected for this compound are listed below. rsc.orgkashanu.ac.irresearchgate.netresearchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3300 - 3500 | Stretching vibration of the indole N-H bond. |
| ν(C-H) aromatic | 3000 - 3150 | Stretching vibrations of C-H bonds in the indole and tetrazole rings. |
| ν(C=N), ν(N=N) | 1400 - 1650 | Coupled stretching vibrations within the tetrazole ring. |
| ν(C=C) aromatic | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds within the indole ring system. |
| Tetrazole ring vibrations | 900 - 1200 | Characteristic "breathing" and deformation modes of the tetrazole ring structure. researchgate.net |
| γ(C-H) | 700 - 900 | Out-of-plane bending (wagging) of aromatic C-H bonds. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally validating the molecular formula of a synthesized compound. udel.eduwikipedia.org It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition, C₉H₇N₅, by comparing the experimentally measured exact mass with the theoretically calculated mass.
For this compound, the expected protonated molecule [M+H]⁺ would be analyzed. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Tetrazole-containing compounds are known to exhibit characteristic fragmentation pathways, often involving the loss of stable neutral molecules like dinitrogen (N₂) or hydrazoic acid (HN₃). nih.govresearchgate.net
| Ion/Fragment | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺˙ | C₉H₇N₅ | 185.0701 |
| [M+H]⁺ | C₉H₈N₅⁺ | 186.0774 |
| [M-N₂]⁺˙ | C₉H₇N₃ | 157.0640 |
| [M-HN₃]⁺˙ | C₉H₆N₂ | 142.0531 |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique yields a three-dimensional model of the molecule, offering unambiguous data on bond lengths, bond angles, and torsional angles.
While specific crystallographic data for the this compound isomer was not found, a detailed structural analysis of its constitutional isomer, 5-(1H-tetrazol-5-yl)-1H-indole monohydrate , has been reported. nih.govresearchgate.net The data from this related structure serves as an excellent example of the detailed information that can be obtained. In this isomer, the indole and tetrazole rings are nearly coplanar, with interplanar angles of 8.71(3)° between the benzene and tetrazole rings and 1.32(2)° between the benzene and imidazole (B134444) rings. nih.gov The crystal packing is stabilized by a network of strong intermolecular hydrogen bonds. nih.gov A similar analysis of this compound would definitively confirm its connectivity and reveal its solid-state conformation and intermolecular interactions.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₇N₅·H₂O |
| Formula Weight | 203.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8978 (14) |
| b (Å) | 9.953 (2) |
| c (Å) | 13.713 (3) |
| Volume (ų) | 941.4 (3) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.435 |
Sophisticated Structural Characterization of this compound
Following a comprehensive search of available scientific literature, detailed experimental crystallographic data for the specific compound This compound could not be located. The structural analyses found in published studies pertain to different isomers of this compound, most notably 5-(1H-tetrazol-5 -yl)-1H-indole, where the indole ring is attached to the carbon atom of the tetrazole ring, rather than a nitrogen atom.
Further research or de novo crystallographic studies would be required to generate the specific data requested for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and reactivity indices.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex.
Identification of Putative Biological Targets and Binding AffinitiesDocking studies can be used to screen a library of compounds against a known protein target to identify potential inhibitors. The docking score is often used as an estimate of binding affinity (e.g., expressed in kcal/mol), helping to prioritize compounds for further experimental testing. For instance, various tetrazole derivatives have been docked against targets like cancer-related proteins to predict their inhibitory potential.ijirt.orgresearchgate.net
Without specific studies on 5-(1H-tetrazol-1-yl)-1H-indole, it is impossible to provide concrete data, tables, or detailed research findings as requested.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their flexibility, conformational preferences, and interactions with their environment, such as a biological receptor. For indole-tetrazole derivatives, MD simulations are instrumental in establishing their dynamic stability and conformational behavior when complexed with a protein target. rsc.org
Simulation Protocols and Force Field Selection
A typical MD simulation protocol for a small molecule like this compound, particularly when studying its interaction with a protein, involves several key steps. The process begins with obtaining a high-resolution crystal structure of the target protein. The small molecule is then "docked" into the active site of the protein using molecular docking software to generate an initial binding pose.
This protein-ligand complex is then solvated in a periodic box of water molecules (e.g., TIP3P or SPC/E models) and neutralized with counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions. The entire system is then subjected to energy minimization to relieve any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state before the production simulation run.
The accuracy of an MD simulation is fundamentally dependent on the force field, a set of mathematical functions and parameters that describe the potential energy of the system. For a heterocyclic compound like this compound, a well-parameterized force field is essential. Commonly used force fields for small drug-like molecules include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF). nih.gov These force fields are designed to be compatible with biomolecular force fields (AMBER and CHARMM, respectively) used for proteins and nucleic acids. nih.gov The parameters for the indole (B1671886) and tetrazole moieties would be assigned based on atom types defined within the chosen force field. For novel or unusual fragments, quantum mechanical (QM) calculations may be required to derive specific parameters for bond lengths, angles, dihedrals, and partial atomic charges to ensure an accurate representation of the molecule's potential energy surface. nih.govresearchgate.net
Table 1: Representative MD Simulation Parameters
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER (e.g., ff14SB for protein, GAFF for ligand) or CHARMM (e.g., CHARMM36 for protein, CGenFF for ligand) | Defines the potential energy and interactions of atoms. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| System Size | ~50,000 - 100,000 atoms (for protein-ligand complex) | Ensures the molecule does not interact with its periodic image. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure conditions. |
| Temperature | 300 K | Approximates physiological temperature. |
| Pressure | 1 atm | Approximates physiological pressure. |
| Simulation Time | 100 - 500 nanoseconds | Provides sufficient sampling of conformational space. |
| Integration Timestep | 2 femtoseconds (with SHAKE algorithm) | Determines the time interval for calculating atomic motion. |
Conformational Sampling and Trajectory Analysis
During the production MD run, the positions, velocities, and energies of all atoms in the system are saved at regular intervals, creating a "trajectory." This trajectory file is a record of the molecule's dynamic behavior over time. Analysis of this trajectory provides insights into the conformational flexibility of this compound and the stability of its interactions if it is bound to a receptor.
Key analyses performed on the trajectory include:
Root Mean Square Fluctuation (RMSF): Calculated for individual residues or atoms to identify flexible regions of the protein and the ligand. This can reveal which parts of the this compound molecule exhibit greater motion.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the receptor over the course of the simulation. This is critical for identifying key interactions that contribute to binding stability.
Cluster Analysis: Groups similar conformations of the ligand that occur during the simulation to identify the most populated and energetically favorable binding modes.
For indole derivatives, MD simulations have been used to validate docking results and confirm the stability of ligand-protein complexes over time, highlighting key amino acid interactions. nih.gov
In Silico Prediction of Pharmacokinetic Properties (excluding ADME results)
In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, helping to identify candidates with favorable "drug-like" characteristics. nih.govresearcher.life While detailed ADME (Absorption, Distribution, Metabolism, Excretion) results are excluded here, other crucial pharmacokinetic-related properties can be computationally estimated. These predictions are often based on the molecule's structure and physicochemical properties.
For indole-tetrazole derivatives, computational tools can predict their potential to be effective drug candidates. rsc.org The tetrazole group itself is often used in medicinal chemistry as a bioisostere for a carboxylic acid, which can improve the molecule's pharmacokinetic profile. beilstein-journals.org
Key predicted properties include:
Lipinski's Rule of Five: This rule assesses drug-likeness based on simple physicochemical properties. A compound is considered likely to be orally bioavailable if it does not violate more than one of the following criteria:
Molecular Weight (MW) ≤ 500 g/mol
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Topological Polar Surface Area (TPSA): The TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral bioavailability.
Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C₉H₇N₅ | - |
| Molecular Weight | 185.19 g/mol | Complies with Lipinski's Rule (≤ 500) |
| LogP | ~1.5 - 2.0 (Varies by algorithm) | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Donors | 1 (indole N-H) | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 (tetrazole nitrogens) | Complies with Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų (Varies by algorithm) | Suggests good potential for cell membrane permeability |
These in silico predictions suggest that this compound possesses a favorable physicochemical profile consistent with drug-like properties, making it a promising scaffold for further investigation.
Conformational Analysis and Potential Energy Surface Scans
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which consists of two linked heterocyclic rings, the most important conformational variable is the dihedral angle describing the rotation around the single bond connecting the indole and tetrazole rings.
Experimental data from X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For the related isomer, 5-(1H-tetrazol-5-yl)-1H-indole, the crystal structure reveals that the interplanar angle between the benzene (B151609) component of the indole ring and the tetrazole ring is 8.71°. This indicates a nearly co-planar arrangement in the crystal lattice.
A more comprehensive understanding of the molecule's flexibility is achieved by performing a potential energy surface (PES) scan. In this computational technique, the dihedral angle connecting the two rings is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated after allowing the rest of the structure to relax. uni-muenchen.dereadthedocs.io This process maps out the energy of the molecule as a function of that specific rotation.
The resulting PES plot reveals:
Energy Minima: These correspond to the most stable, low-energy conformations (conformers) of the molecule.
Energy Maxima: These represent high-energy transition states that the molecule must pass through to rotate from one stable conformation to another. The height of these energy barriers indicates the rotational flexibility around the bond.
For substituted indoles, relaxed PES scans are a standard method to identify the most stable isomers and the energy barriers between them. researchgate.net A hypothetical PES scan for this compound would likely show that planar or near-planar conformations are energetically favorable due to the extended π-conjugation between the two aromatic ring systems. Significant deviation from planarity would likely lead to a sharp increase in energy. The precise locations of the minima and the heights of the rotational barriers would provide critical information about the molecule's preferred shapes and its conformational dynamics in solution.
Structure Activity Relationship Sar Studies and Pharmacophore Development
Methodological Approaches to SAR Elucidation for Indole-Tetrazole Systems
The elucidation of SAR for indole-tetrazole systems employs a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary approach involves the synthesis of a library of analogs where specific parts of the molecule are systematically varied. nih.govnih.gov This can include modifying substituents on the indole (B1671886) ring, altering the position of the tetrazole linkage, or introducing different groups on the tetrazole ring itself. globalresearchonline.netnih.gov These synthesized compounds are then subjected to biological assays to determine their activity, allowing for a direct comparison of how structural changes impact efficacy.
Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational methodology in this process. nrfhh.com QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govmdpi.com For indole-tetrazole derivatives, 2D-QSAR might analyze physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluate the influence of the 3D arrangement of steric and electrostatic fields on activity. mdpi.comnih.govjmaterenvironsci.com These models help to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. proceedings.science
Molecular docking is another powerful computational tool used to understand SAR. This technique predicts the preferred orientation of a ligand when bound to a receptor's active site, providing insights into key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity. proceedings.sciencersc.org By docking a series of indole-tetrazole analogs, researchers can rationalize observed activity trends and identify which structural modifications are likely to enhance binding.
Bioisosteric Replacement Principles: Tetrazole as a Carboxylic Acid Mimetic and Cis-Amide Surrogate
The tetrazole ring is a prominent functional group in medicinal chemistry, largely due to its role as a bioisostere—a chemical group that can replace another with similar physicochemical properties to maintain or enhance biological activity. nih.gov
Tetrazole as a Carboxylic Acid Mimetic: The 5-substituted-1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. tandfonline.comtandfonline.com This is attributed to several shared characteristics:
Acidity: The pKa of the N-H proton in a 5-substituted tetrazole is approximately 4.5-4.9, which is very similar to that of a carboxylic acid. nih.gov This allows the tetrazole ring to exist in its anionic form at physiological pH, enabling it to mimic the carboxylate anion in crucial ionic interactions with biological targets. nih.gov
Planarity and Geometry: Both the tetrazolate anion and the carboxylate group are planar, delocalized systems. This structural similarity allows the tetrazole to occupy the same binding pocket and engage in similar electrostatic and hydrogen bonding interactions as a carboxylic acid. nih.gov
Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids, which can undergo phase II conjugation reactions (e.g., glucuronidation). tandfonline.comresearchgate.net This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life.
This bioisosteric replacement has been a successful strategy in numerous approved drugs, including the angiotensin II receptor blocker Losartan. nih.govresearchgate.net
Tetrazole as a Cis-Amide Surrogate: In addition to mimicking carboxylic acids, the 1,5-disubstituted tetrazole ring serves as a conformationally restricted surrogate for a cis-amide bond. springernature.comacs.orgacs.orgnih.gov While amide bonds in peptides and proteins predominantly exist in the trans conformation, the cis conformation is sometimes crucial for a specific biological function or receptor recognition. springernature.com The geometry of the 1,5-disubstituted tetrazole ring closely mimics the steric and electronic features of a cis-amide bond, effectively locking the conformation in this specific arrangement. acs.orgresearchgate.net This makes it an invaluable tool in peptidomimetic design to probe the importance of the cis-amide conformation for biological activity and to develop metabolically stable analogs of peptides where this conformation is key. nih.gov
Impact of Substitution Patterns on Molecular Recognition and Interaction Profiles
The specific placement and nature of substituents on both the indole and tetrazole rings of the 5-(1H-tetrazol-1-yl)-1H-indole scaffold profoundly influence its interaction with biological targets. SAR studies have demonstrated that even minor structural modifications can lead to significant changes in binding affinity and functional activity.
For instance, in a series of indole-based tetrazole derivatives designed as potential anti-breast cancer agents, substitutions on a phenyl ring attached to the indole core were critical for activity. rsc.org Derivatives with electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro) at specific positions on this peripheral ring showed markedly different potencies against various breast cancer cell lines. This suggests that the electronic properties and size of the substituent dictate the quality of fit and the nature of interactions within the target's binding pocket.
Similarly, studies on various tetrazole-containing compounds show that modifications at the C5 position of the tetrazole ring are a key determinant of activity. nih.gov The group at this position can influence the electronic distribution of the ring and engage in specific interactions with the receptor. For example, introducing groups capable of forming hydrogen bonds or hydrophobic interactions can significantly enhance binding affinity. mdpi.com The linkage between the indole and tetrazole moieties is also a critical factor; regioisomers with different attachment points often exhibit distinct biological profiles. globalresearchonline.net
The table below summarizes findings from a study on indole-tetrazole derivatives targeting the estrogen receptor alpha (ER-α), illustrating how different substitution patterns affect biological activity. rsc.org
| Compound | Indole N1-Substituent | Phenyl R-Substituent | T-47D IC₅₀ (µM) | ER-α Binding IC₅₀ (nM) |
| 5d | -CH₂CH₂OH | 4-Cl | 10.00 ± 0.59 | 5.826 |
| 5f | -CH₂CH₂OH | 4-OCH₃ | 3.83 ± 0.74 | 110.6 |
| 5a | -CH₂CH₂OH | H | 24.43 ± 1.13 | >1000 |
| 5k | H | 4-Cl | 19.45 ± 0.94 | 894.2 |
Data sourced from a study on potential anti-breast cancer agents. rsc.org
These data highlight that the presence of a hydroxyethyl group at the N1 position of the indole, combined with a substituent at the 4-position of the phenyl ring, is beneficial for activity compared to the unsubstituted analogs. Specifically, the 4-methoxy substitution (compound 5f ) resulted in the most potent anti-proliferative activity, while the 4-chloro substitution (compound 5d ) led to the strongest binding affinity for the ER-α receptor.
Computational and Ligand-Based Pharmacophore Modeling
Computational modeling, particularly pharmacophore development, is an indispensable tool for understanding the SAR of indole-tetrazole derivatives. proceedings.science A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. These models are generated based on the structures of a set of active compounds. nih.gov
For indole-tetrazole systems, ligand-based pharmacophore models have been developed to identify the key features required for interaction with various biological targets. mdpi.com These features typically include:
Hydrogen Bond Acceptors (HBA): Often associated with the nitrogen atoms of the tetrazole ring.
Hydrogen Bond Donors (HBD): The N-H group of the indole ring is a classic hydrogen bond donor.
Aromatic Rings (AR): The indole nucleus itself, as well as any appended phenyl groups, serve as aromatic/hydrophobic features.
Hydrophobic Features (HY): Alkyl or aryl substituents can contribute to hydrophobic interactions within the binding site.
Once a pharmacophore model is established and validated, it can be used for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govresearchgate.net It also serves as a guide for the rational design of new derivatives by highlighting which regions of the molecule are most important for binding and where modifications can be made to improve potency or selectivity. mdpi.com
3D-QSAR studies further refine this understanding by correlating the 3D properties of the molecules with their activity. mdpi.comnih.govjmaterenvironsci.com The resulting 3D contour maps visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential are favorable or unfavorable for activity, providing a detailed roadmap for structural optimization. nih.gov
The table below outlines common pharmacophoric features identified for various classes of indole-based inhibitors in different studies.
| Feature Type | Description | Potential Corresponding Moiety in this compound |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Indole ring system. |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The N-H of the indole ring. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom with an available lone pair of electrons. | Nitrogen atoms of the tetrazole ring. |
| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar receptor regions. | The bicyclic indole core. |
These features represent the fundamental interaction points that define the binding of indole-tetrazole compounds to their biological targets.
Modulation of Tautomeric Equilibria and their Influence on SAR
5-substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tetrazoles. nih.govnih.gov These tautomers are isomers that differ in the position of a proton and can readily interconvert. The equilibrium between these two forms is influenced by factors such as the nature of the substituent at the C5 position, the solvent, and the solid-state packing forces. While the 1H tautomer is often predominant in solution, the 2H-tautomer can be more stable in the gas phase or under specific environmental conditions. nih.gov
Consequently, the specific tautomeric form that binds to a biological receptor can dramatically influence the binding affinity and biological activity. If a receptor's binding pocket has a specific hydrogen bond donor or acceptor group positioned to interact with one tautomer but not the other, the tautomeric preference of the ligand becomes a critical determinant of its potency. In drug design, it is often advantageous to "lock" the molecule into the more active tautomeric form by replacing the mobile proton with an alkyl group, creating either a 1-substituted or a 2-substituted tetrazole. This strategy eliminates the tautomeric ambiguity and can lead to compounds with improved and more predictable activity profiles.
Preclinical Biological Activity Investigations and Molecular Mechanisms
Enzyme Inhibition Studies and Kinetic Analysis
Investigations into the enzymatic inhibition profile of 5-(1H-tetrazol-1-yl)-1H-indole and related compounds have spanned several important therapeutic targets. While direct studies on this specific molecule are limited, research on analogous structures containing either the 5-substituted-1H-tetrazole or the indole (B1671886) moiety provides significant insights into its potential biological activities.
Mechanistic Insights into Xanthine (B1682287) Oxidase Inhibition
Direct mechanistic studies on the inhibition of xanthine oxidase (XO) by this compound are not extensively documented in the available scientific literature. However, research on related compounds offers predictive insights. For instance, a series of 5-aryl-1H-tetrazoles demonstrated xanthine oxidase inhibitory activity, with several compounds exhibiting a competitive mode of inhibition. gov.bc.ca This suggests that the tetrazole moiety can interact with the active site of the enzyme.
Similarly, studies on indole-based compounds, such as N-(3-cyano-1H-indol-5-yl)isonicotinamide, have identified them as potent xanthine oxidase inhibitors. google.com Kinetic analyses of various inhibitors have revealed different mechanisms, including mixed-type and reversible slow-binding inhibition. google.comfrontiersin.org For example, a study on thiazole-derived inhibitors described a mixed-type inhibition pattern. google.com Molecular docking studies with 5-aryl-1H-tetrazoles suggest that these compounds can bind within the enzyme's active site, forming interactions similar to known clinical inhibitors like allopurinol (B61711) and febuxostat. gov.bc.ca
Table 1: Xanthine Oxidase Inhibitory Activity of Related Compounds
| Compound Class | Inhibition Type | Key Findings | Reference |
|---|---|---|---|
| 5-Aryl-1H-tetrazoles | Competitive | Active compounds showed IC50 values ranging from 7.4 to 174.2 µM. | gov.bc.ca |
| Thiazole-5-carboxylic acid derivatives | Mixed-type | The most potent compound exhibited an IC50 value of 0.45 µM. | google.com |
| N-(3-cyano-1H-indol-5-yl) derivatives | Not Specified | A potent derivative showed an IC50 value of 0.018 µM. | google.com |
Exploration of Cyclooxygenase (COX) Isoform Selectivity
The investigation of 5-substituted-1H-tetrazoles has revealed a notable selectivity for inhibiting the cyclooxygenase-2 (COX-2) isoform over COX-1. A study dedicated to novel 5-substituted 1H-tetrazoles found that while all tested compounds had an IC50 value greater than 100 μM for COX-1, the most potent derivatives showed IC50 values of 6 and 7 μM for COX-2. mdpi.comresearchgate.net This significant difference in inhibitory concentration highlights a strong preference for the COX-2 enzyme, a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. mdpi.comresearchgate.net
Further research on other tetrazole-based derivatives confirmed this trend, with some compounds exhibiting potent in vitro COX-2 inhibitory activity with IC50 values in the nanomolar range (0.039-0.065 μM). nih.gov The selectivity is often attributed to the tetrazole ring acting as a bioisostere for the sulfonamide group present in established selective COX-2 inhibitors like celecoxib. nih.gov Molecular docking studies support these findings, indicating that 5-substituted 1H-tetrazoles can fit effectively into the binding cavity of the COX-2 enzyme. nih.gov
Table 2: COX-1 and COX-2 Inhibitory Potency of 5-Substituted 1H-Tetrazoles
| Enzyme | IC50 Value (μM) | Selectivity | Reference |
|---|---|---|---|
| COX-1 | > 100 | Selective for COX-2 | mdpi.comresearchgate.net |
| COX-2 | 6 - 7 (for most potent compounds) |
Interactions with Lipoxygenase (ALOX15) Activity
Direct studies on the interaction of this compound with 15-lipoxygenase (ALOX15) have not been reported. However, research on structurally related indole derivatives provides valuable insights. For example, substituted indole compounds have been shown to act as substrate-specific inhibitors of rabbit ALOX15, displaying a preference for inhibiting the oxygenation of linoleic acid. nih.gov Molecular modeling suggests these indole derivatives bind to an allosteric site within a dimeric model of the enzyme, altering its catalytic activity. nih.gov
Furthermore, the pharmacological inhibition of ALOX15 using an indole-containing compound, 6,11-dihydro nih.govbenzothiopyrano[4,3-b]indole (PD146176), has been shown to protect cells against oxidative stress. researchgate.net This suggests that the indole scaffold is a viable pharmacophore for interacting with and modulating ALOX15 activity, implicating it in the propagation of oxidative stress cascades. researchgate.net
Studies on DNA Gyrase and Related Topoisomerases
While there is no specific data on the activity of this compound against DNA gyrase or other topoisomerases, research on related tetrazole-containing compounds indicates potential for such interactions. For instance, a series of 1,5-disubstituted 1H-tetrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial properties, with their inhibitory activity against DNA gyrase and topoisomerase IV from S. aureus being studied.
Investigation of Cholinesterase (AChE, BChE) Inhibitory Mechanisms
The inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been directly investigated. However, studies on various indole and tetrazole derivatives suggest that this structural combination could interact with these enzymes. For instance, novel derivatives bearing a (pyridin-2-yl)tetrazol scaffold have been synthesized and shown to possess inhibitory activity against AChE.
Kinetic studies on other cholinesterase inhibitors have revealed various modes of action, including mixed-type and competitive inhibition. Molecular docking simulations have helped to elucidate the binding modes, often showing interactions with both the catalytic and peripheral anionic sites of the cholinesterases. The indole nucleus is a common feature in many cholinesterase inhibitors, suggesting that its presence in the target compound could contribute to binding affinity.
Table 3: Cholinesterase Inhibition by Related Compound Classes
| Compound Class | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| (Pyridin-2-yl)tetrazole derivatives | AChE | Not Specified | |
| Methylrosmarinate | BChE | Linear mixed-type | |
| Isoindolin-1,3-dione-based acetohydrazides | AChE | Mixed-type |
Phosphodiesterase (PDE) Enzyme Interactions
There is a lack of direct experimental data on the interaction between this compound and phosphodiesterase (PDE) enzymes. However, the broader classes of indole and tetrazole derivatives have been explored as PDE inhibitors. For example, a series of indole N-oxides were identified as potent inhibitors of PDE4, an enzyme involved in inflammatory pathways. nih.gov Diazepino-indole derivatives have also been patented as PDE4 inhibitors. mdpi.com
Furthermore, a computational study investigated the inhibition of PDE3A and PDE3B by a group of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives. This research suggests that the tetrazole moiety can be a key component in designing inhibitors for specific PDE families. These studies collectively indicate that the indole-tetrazole scaffold is a plausible candidate for PDE inhibition, although experimental validation for this compound is required.
Receptor Binding and Antagonism Mechanisms (e.g., Angiotensin II receptor antagonism)
Research into the receptor binding and antagonism mechanisms of tetrazole-containing compounds has revealed significant interactions, particularly with the Angiotensin II (AII) type 1 (AT1) receptor. nih.gov Derivatives of tetrazole are integral components of a class of drugs designed to specifically displace AII from its AT1 receptor. nih.gov This targeted antagonism blocks the primary physiological actions of Angiotensin II, which include the contraction of smooth muscle, activation of sympathetic pressor mechanisms, and the release of aldosterone. nih.gov
The efficacy of these tetrazole derivatives as antihypertensive agents stems from this specific receptor blockade. nih.gov Furthermore, studies on benzimidazole (B57391) derivatives bearing acidic heterocycles, as bioisosteres for tetrazole, have shown a high affinity for the AT1 receptor, with IC50 values in the range of 10-6 to 10-7 M. acs.org These compounds have also demonstrated the ability to inhibit the pressor response induced by AII. acs.org This body of research underscores the critical role of the tetrazole moiety in achieving potent and selective antagonism at the Angiotensin II receptor, providing a foundational mechanism for their therapeutic effects in cardiovascular diseases.
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of indole and tetrazole derivatives has been a subject of extensive investigation, revealing a broad spectrum of activity against various pathogens. The core mechanism often involves the disruption of essential cellular processes in microorganisms.
Newly synthesized 1-[(tetrazol-5-yl)methyl]indole derivatives have demonstrated significant antimicrobial activity. nih.govresearchgate.net Certain compounds within this series have exhibited potent antibacterial effects against a range of bacteria, including Bacillus subtilis, Streptococcus lactis, Escherichia coli, and Pseudomonas sp. nih.govresearchgate.net The antifungal activity of these derivatives has also been noted against Aspergillus Niger, Penicillium sp, and Candida albicans. nih.govresearchgate.net
The introduction of a tetrazole scaffold into other molecular structures has been shown to enhance antimicrobial properties. nih.gov For instance, imide-tetrazole hybrids have demonstrated a significant increase in antimicrobial activity compared to their thiourea (B124793) precursors. nih.gov Some of these hybrid compounds have shown high and broad-spectrum activity with Minimum Inhibitory Concentrations (MICs) as low as 0.1–32 μg/mL against standard bacterial strains. nih.gov The proposed mechanism for some of these novel tetrazole-based agents involves the inhibition of bacterial DNA topoisomerase IV and gyrase, essential enzymes for DNA replication. nih.gov
Furthermore, the hybridization of the tetrazole moiety with other heterocyclic systems has yielded compounds with promising antibacterial profiles against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com
Investigation of Specific Pathogen Targets
The antimicrobial investigations of tetrazole and indole derivatives have identified activity against a range of specific pathogens.
Bacteria:
Staphylococcus aureus : Several 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas and 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines have shown effective growth inhibition of this Gram-positive coccus. zsmu.edu.ua
Enterococcus faecalis : Similar to S. aureus, this Gram-positive coccus has been effectively targeted by the same classes of tetrazole derivatives. zsmu.edu.ua
Escherichia coli : A fluorine-containing tetrazole derivative has demonstrated the ability to stop the growth of this Gram-negative bacterium. zsmu.edu.ua
Klebsiella pneumoniae : Certain tetrazole derivatives have been shown to adversely affect the growth of this facultative anaerobic gram-negative bacterium. zsmu.edu.ua
Pseudomonas aeruginosa : Tetrazole derivatives containing chlorine and bromine have been successful in inhibiting the growth of this Gram-negative bacterium. zsmu.edu.ua
Bacillus subtilis : New 1-[(tetrazol-5-yl)methyl]indole derivatives have exhibited potent antibacterial activity against this Gram-positive rod-shaped bacterium. nih.govresearchgate.net
Streptococcus lactis : This Gram-positive bacterium has also been shown to be susceptible to newly synthesized 1-[(tetrazol-5-yl)methyl]indole derivatives. nih.govresearchgate.net
Fungi:
Aspergillus Niger : The antifungal activity of 1-[(tetrazol-5-yl)methyl]indole derivatives has been observed against this common mold. nih.govresearchgate.net
Penicillium sp. : This genus of fungi has also been shown to be susceptible to the antifungal effects of 1-[(tetrazol-5-yl)methyl]indole derivatives. nih.govresearchgate.net
Candida albicans : The antifungal properties of 1-[(tetrazol-5-yl)methyl]indole derivatives extend to this opportunistic pathogenic yeast. nih.govresearchgate.net
Antioxidant Mechanisms and Free Radical Scavenging Activity
Indole derivatives have been recognized for their potential as chemical preventive agents against diseases linked to oxidative stress, owing to their antioxidant and free radical-scavenging capabilities. researchgate.net The antioxidant properties of various indolic compounds have been demonstrated through methods such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid)/H2O2/HRP decoloration method, which assesses both hydrophilic and lipophilic antioxidant activities. researchgate.net
Specifically, certain pineal indoles, including serotonin, 5-hydroxytryptophol (B1673987), 5-methoxytryptophol, and 5-methoxytryptamine (B125070), have shown potent inhibition of lipid peroxidation in various rat tissues and hemolysis of erythrocytes. nih.gov Furthermore, 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid have demonstrated the ability to suppress the formation of superoxide (B77818) radicals, while 5-hydroxytryptophol and 5-hydroxyindole-3-acetic acid inhibit the generation of hydroxyl radicals. nih.gov Among these, 5-methoxytryptamine has been identified as a particularly potent antioxidant with no pro-oxidant effects. nih.gov
The antioxidant activity of polyphenolic compounds is also well-documented and is believed to contribute to their antidiabetic effects. frontiersin.org The underlying mechanisms include the scavenging of reactive oxygen species (ROS), reduction of lipid peroxidation, enhancement of antioxidant enzyme activity, and chelation of metal ions. frontiersin.org
Preclinical Antiproliferative and Anticancer Mechanism Studies (in vitro cell lines, non-human in vivo models)
Derivatives of (tetrazol-5-yl)methylindole have been synthesized and evaluated for their anticancer properties. nih.gov In vitro studies have demonstrated the potential of these compounds to inhibit the proliferation of cancer cells. nih.gov For instance, certain arylidine substituted tetrazole derivatives have shown significant activity against the human liver carcinoma cell line (HepG2). nih.gov
The anticancer potential of tetrazole-containing compounds is an active area of research, with various derivatives being explored for their efficacy against different cancer types. researchgate.net The mechanism of action for these compounds can be multifaceted, including the induction of cell cycle arrest and the promotion of apoptosis. researchgate.net The tetrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net
Target Identification in Cancer Cell Lines
Preclinical investigations into the anticancer activity of tetrazole and indole derivatives have identified specific cancer cell lines that are susceptible to these compounds.
Human Liver Carcinoma (HepG2): New (tetrazol-5-yl)methylindole derivatives, particularly arylidine substituted ones, have demonstrated notable anticancer activity against this cell line. nih.gov
Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, and Ovarian Cancer Cell Lines: A series of newly designed indole-containing pyrazole (B372694) analogs, known as pyrazolinyl-indoles, have shown remarkable cytotoxic activities against a broad panel of cancer cell lines from these nine categories, as tested by the National Cancer Institute (NCI). mdpi.com One compound, in particular, exhibited a significant growth inhibition of 78.76% against leukemia cells. mdpi.com
Exploration of Other Biological Activities (e.g., Anti-inflammatory principles, Antidiabetic mechanisms, Anticonvulsant mechanisms, Antimycobacterial mechanisms)
Beyond the aforementioned activities, derivatives of this compound and related structures have been explored for a variety of other preclinical biological effects.
Anti-inflammatory Principles:
A pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, has demonstrated anti-inflammatory effects in murine models. nih.gov This compound was shown to reduce carrageenan-induced paw edema and cell migration. nih.gov The proposed mechanism of action involves the NO/cGMP pathway and calcium channels. nih.gov Similarly, certain indole-based thiosemicarbazone derivatives have shown anti-inflammatory potential by inhibiting lymphocyte proliferation and suppressing the in-vitro production of TNF-α and NO, while also inhibiting COX-2. nih.gov
Antidiabetic Mechanisms:
A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives have been evaluated for their antidiabetic effects in obese and diabetic animal models. researchgate.net A notable compound from this series, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole, exhibited potent glucose and lipid-lowering activities. researchgate.netnih.gov The antidiabetic effects are attributed to its potent agonistic activity for the peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netnih.gov
Anticonvulsant Mechanisms:
Several series of tetracyclic indole derivatives have been synthesized and tested for their anticonvulsant activity in rat models of maximal electroshock. nih.gov Additionally, a series of 5-(o-tolyl)-1H-tetrazole derivatives were evaluated for their anticonvulsant properties, with one compound, 1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole, showing significant activity against MES-induced seizures with low neurotoxicity. nih.gov Other 5-substituted 1H-tetrazole derivatives have also shown significant anticonvulsant activity in the pentylenetetrazole (PTZ) seizure model. researchgate.net
Antimycobacterial Mechanisms:
The antimycobacterial potential of various heterocyclic compounds has been investigated. For instance, a series of triazolyl oxazolidinones have demonstrated activity against Mycobacterium tuberculosis in both in vitro and in vivo murine models. nih.gov Similarly, certain 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles have been found to be active against susceptible and isoniazid-resistant strains of M. tuberculosis, with their mechanism of action involving the inhibition of mycolic acid biosynthesis. nih.gov
Coordination Chemistry and Emerging Materials Science Applications
Ligand Properties of the Indole-Tetrazole Scaffold
The indole-tetrazole framework possesses multiple potential coordination sites, making it a versatile ligand for complexing with metal ions. The primary coordination centers are the nitrogen atoms of the tetrazole ring. Tetrazole derivatives are well-regarded as excellent ligands in coordination chemistry nih.gov. The tetrazole ring contains four nitrogen atoms, and upon deprotonation of the acidic N-H proton, the resulting tetrazolate anion can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, connecting multiple metal ions arkat-usa.org.
Complexation with Metal Ions and Resulting Coordination Structures
While detailed structural reports on metal complexes specifically with 5-(1H-tetrazol-1-yl)-1H-indole are not extensively documented, research on its isomers provides significant insight into its coordination potential. For instance, studies on 2-(1H-tetrazol-5-yl)-1H-indole have shown its ability to form stable complexes with copper(II) proquest.comnih.gov. In these cases, the ligand, after deprotonation, acts as a monodentate donor, coordinating to the Cu(II) center through one of the tetrazole nitrogen atoms proquest.comnih.gov.
The coordination environment of the metal ion is typically completed by other co-ligands, such as 1,10-phenanthroline, resulting in five- or six-coordinate geometries like distorted square pyramidal or octahedral proquest.comnih.gov. Similarly, bifunctional tetrazole-carboxylate ligands have been used to prepare cobalt(II) and nickel(II) complexes where the metal centers adopt a distorted octahedral geometry, coordinating to nitrogen atoms from the tetrazole ring and oxygen atoms from the carboxylate group scielo.br. The versatility of the tetrazole group allows it to bridge metal centers, leading to the formation of binuclear complexes and extended one-dimensional chains scielo.brrsc.org.
To illustrate the structural characteristics of the basic scaffold, the crystallographic data for the closely related isomer, 5-(1H-tetrazol-5-yl)-1H-indole monohydrate, is presented below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉N₅O |
| Formula Weight | 203.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8978 (14) |
| b (Å) | 9.953 (2) |
| c (Å) | 13.713 (3) |
| Volume (ų) | 941.4 (3) |
| Z | 4 |
| Temperature (K) | 298 |
Potential for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multidentate and bridging capabilities of the indole-tetrazole scaffold make it a highly promising linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) mdpi.comnih.gov. Tetrazole derivatives are widely employed as building blocks for such extended networks due to their diverse coordination modes nih.govresearchgate.net.
By combining tetrazole-containing linkers with various metal ions, researchers have synthesized a wide array of multi-dimensional structures. For example, ligands incorporating both tetrazole and isophthalic acid groups have been used to create 2D and 3D frameworks with metal ions such as Zn(II), Cd(II), Mn(II), and Cu(II) rsc.orgrsc.org. In these structures, the tetrazole group often acts as a "double-bridge," linking metal cluster units into layers, which can then be pillared by other ligands to form 3D frameworks rsc.org. The resulting materials can feature various network topologies, such as (4,4) or diamond-like networks, and can possess permanent porosity rsc.orgrsc.org. The self-assembly process is influenced by factors like the choice of metal ion, secondary ligands, and reaction conditions, allowing for structural tuning of the final framework rsc.org.
Applications in Sensors and Functional Materials
The coordination complexes and MOFs derived from indole-tetrazole ligands exhibit potential for applications as advanced functional materials, particularly in the realm of chemical sensors. Luminescent MOFs (LMOFs) are a special class of materials actively investigated for their ability to detect specific analytes with high sensitivity and selectivity scientificarchives.com.
Complexes and frameworks built with d¹⁰ metal ions like Zn(II) and Cd(II) are particularly known for displaying strong photoluminescence properties, which originate from the organic ligand rsc.orgunimi.itrsc.org. This luminescence can be modulated by the presence of guest molecules or ions, forming the basis for fluorescent sensing. For instance, a tetrazole derivative has been successfully designed as a fluorescent "turn-on" chemosensor for the detection of Al³⁺ and Zn²⁺ ions rsc.org. The coordination of the metal ion to the ligand inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity rsc.org. Furthermore, incorporating paramagnetic metal ions like Mn(II) can impart magnetic properties to the resulting coordination polymers rsc.orgrsc.org.
Future Directions and Advanced Research Perspectives
Integration of Machine Learning and AI in Compound Design and Prediction
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry offers a transformative approach to accelerate the design and optimization of derivatives of 5-(1H-tetrazol-1-yl)-1H-indole. mdpi.com These computational tools can navigate the vast chemical space to identify novel analogues with enhanced biological activity and desirable pharmacokinetic profiles.
Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known indole (B1671886) and tetrazole derivatives to generate novel molecular structures with a high probability of possessing specific activities. mdpi.com Predictive ML models can be developed to forecast key properties, including absorption, distribution, metabolism, and excretion (ADME), thereby enabling the in silico screening of virtual compounds before committing to synthetic efforts. nih.gov This approach significantly reduces the time and resources required in the drug discovery pipeline. For instance, ML-guided high-throughput screening has already demonstrated success in optimizing nanoparticle design for biological uptake, a workflow that could be adapted for soluble compounds. rsc.org Furthermore, molecular dynamics simulations and Density Functional Theory (DFT) analyses, often coupled with ML, can provide deep insights into the stability and electronic properties of designed molecules, ensuring their biological feasibility. rsc.org
| Machine Learning Model | Application Area | Predicted/Optimized Parameters | Potential Impact |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity Prediction | Inhibitory constants (IC₅₀), binding affinity | Prioritizes synthesis of most potent analogues. |
| Recurrent Neural Networks (RNNs) | De Novo Molecular Design | Novel SMILES strings for indole-tetrazole scaffolds | Generates structurally unique compounds with desired features. mdpi.com |
| Generative Adversarial Networks (GANs) | Scaffold Hopping & Optimization | New chemical entities with similar pharmacophores | Explores diverse chemical space for novel intellectual property. mdpi.com |
| Support Vector Machines (SVM) | ADME/Toxicity Prediction | Solubility, permeability, metabolic stability, potential toxicity | Reduces late-stage attrition of drug candidates. nih.gov |
| Molecular Dynamics (MD) Simulations | Binding Mode Analysis | Ligand-receptor stability, conformational changes, binding free energy | Provides mechanistic understanding of biological interactions. rsc.org |
Development of Novel Bioconjugation Strategies Involving this compound
Bioconjugation techniques are essential for labeling biomolecules to study their function, for targeted drug delivery, and for creating diagnostic tools. The tetrazole moiety within this compound is particularly amenable to advanced bioorthogonal reactions, which proceed with high specificity and efficiency in complex biological environments.
A promising avenue is the use of photo-induced tetrazole-alkene cycloaddition, often referred to as "photoclick chemistry". nih.gov This reaction allows for spatio-temporal control over the conjugation process; the linkage is formed only upon irradiation with light of a specific wavelength. This strategy could be employed to attach this compound derivatives to proteins or other biomolecules modified with an alkene reporter, enabling precise labeling within living cells. nih.gov Another powerful technique is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. While the parent compound is a tetrazole, its core structure could be synthetically modified to incorporate a tetrazine handle, making it a reactive partner for this exceptionally fast and bioorthogonal ligation. nih.gov These strategies move beyond traditional conjugation chemistries, offering superior control and applicability for creating sophisticated probes and therapeutic constructs.
| Strategy | Reactive Moieties | Key Advantage | Potential Application |
|---|---|---|---|
| Photo-induced Cycloaddition | Tetrazole + Alkene | Spatio-temporal control using light. nih.gov | Site-specific labeling of proteins in living cells. |
| Tetrazine Ligation | Tetrazine (modified indole) + Strained Alkyne/Alkene | Extremely fast reaction kinetics. nih.gov | Rapid labeling for in vivo imaging applications. |
| Tyrosine-selective Conjugation | PTAD-modified indole + Tyrosine residue | Targets a naturally occurring amino acid. mdpi.com | Modification of native proteins without genetic engineering. |
Exploration of Photophysical Properties and Optoelectronic Applications (theoretical and materials science focus)
The indole ring is a well-known fluorophore, and its combination with the electron-rich tetrazole system suggests that this compound and its derivatives could possess interesting photophysical properties for applications in materials science. researchgate.net Future research should focus on a systematic theoretical and experimental investigation of these properties.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic structure and spectral properties, such as absorption and emission wavelengths, of novel derivatives. researchgate.net These theoretical calculations can guide the synthesis of compounds with tailored photophysical characteristics, such as specific emission colors or large Stokes shifts. The photodegradation mechanisms of such compounds can also be modeled to assess their stability for practical applications. uc.pt Experimental characterization of properties like quantum yields, thermal stability, and photochemical fatigue is essential. researchgate.net The planar nature of the indole-tetrazole scaffold could facilitate π–π stacking in the solid state, a property that is crucial for charge transport in organic electronic devices. nih.govnih.gov This opens up possibilities for their use as components in organic light-emitting diodes (OLEDs), sensors, or photochromic materials.
| Methodology | Focus | Key Parameters Investigated |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state properties | Optimized molecular geometry, HOMO-LUMO energy gap. rsc.orgpnrjournal.com |
| Time-Dependent DFT (TD-DFT) | Excited-state properties | UV-Vis absorption spectra, emission energies, transition dipoles. researchgate.net |
| UV-Vis Spectroscopy | Light absorption | Absorption maxima (λ_max), molar absorptivity (ε). |
| Fluorescence Spectroscopy | Light emission | Emission maxima (λ_em), fluorescence quantum yield (Φ_F), fluorescence lifetime (τ). |
| X-ray Crystallography | Solid-state structure | Molecular packing, intermolecular distances, π–π stacking interactions. nih.govnih.gov |
Advanced Mechanistic Studies of Biological Interactions Using Biophysical Techniques
A deep understanding of how this compound interacts with its biological targets at a molecular level is critical for rational drug design. The compound's structure allows for a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and metal coordination. nih.govnih.gov
The tetrazole ring is a proficient hydrogen bond acceptor via its sp² nitrogen atoms and a hydrogen bond donor via its N-H group. nih.gov The indole N-H also acts as a hydrogen bond donor, while the aromatic system of both rings can participate in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Crystal structure analysis of related compounds has confirmed the presence of extensive hydrogen bonding networks and π–π stacking, which stabilize molecular packing and, by extension, receptor binding. nih.govnih.gov Advanced biophysical techniques are needed to probe these interactions in solution. Isothermal titration calorimetry (ITC) can directly measure the thermodynamics of binding, while surface plasmon resonance (SPR) can determine kinetic parameters (on- and off-rates). Nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of the ligand-protein interface, and X-ray crystallography of co-crystals can reveal the precise 3D binding mode.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of ligand-target complex. | Identifies specific hydrogen bonds and π-stacking interactions. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding event. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_d). | Characterizes the real-time interaction with an immobilized target. |
| Nuclear Magnetic Resonance (NMR) | Ligand-binding site mapping, conformational changes. | Reveals which parts of the molecule and target are involved in binding. |
| Molecular Dynamics (MD) Simulation | Dynamic behavior and stability of the ligand-target complex. | Complements static structural data with dynamic information. rsc.org |
Sustainable Synthesis Methodologies and Catalysis for Production
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on this compound should prioritize green chemistry principles to make its production scalable and sustainable. researchgate.net The synthesis of the indole and tetrazole cores often involves multi-step processes that can be optimized.
Key strategies include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. thieme-connect.com Materials like silica (B1680970) sulfuric acid or metal nanoparticles have shown promise in catalyzing the [3+2] cycloaddition reaction used to form the tetrazole ring. thieme-connect.commdpi.com The exploration of green solvents, such as water or ionic liquids, can replace hazardous organic solvents like DMF. researchgate.netmdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, offer significant advantages in terms of atom economy and efficiency. rsc.orgrsc.org Developing a one-pot or MCR-based synthesis for the indole-tetrazole scaffold would be a significant advancement. semanticscholar.orgacs.org Furthermore, employing alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times and improve yields. researchgate.net
| Catalyst Type | Example | Reaction | Advantages | Reference |
|---|---|---|---|---|
| Homogeneous Metal Complex | Copper (II) complex | [3+2] Cycloaddition (Tetrazole) | High yield under mild conditions. | jchr.org |
| Heterogeneous Solid Acid | Silica Sulfuric Acid | [3+2] Cycloaddition (Tetrazole) | Reusable, easy separation, reduced equipment corrosion. | mdpi.com |
| Heterogeneous Nanoparticles | CuFe₂O₄ Nanoparticles | [3+2] Cycloaddition (Tetrazole) | Overcomes drawbacks of homogeneous catalysts. | thieme-connect.com |
| Metal-Free / Organocatalyst | Methanesulfonic acid | Acid-induced cyclization (Indole) | Avoids metal contamination, mild conditions. | semanticscholar.org |
| Biocatalyst (Enzyme) | Not specified | Various | High selectivity, biodegradable, mild conditions. | N/A |
Q & A
Q. What are the standard synthetic routes for 5-(1H-tetrazol-1-yl)-1H-indole, and how can reaction conditions be optimized?
The synthesis typically involves introducing the tetrazole ring onto the indole scaffold. A common strategy is cyclization of an azide intermediate, analogous to methods used for 4-(1H-tetrazol-1-yl)aniline (e.g., reacting nitroaniline derivatives with sodium azide under catalytic conditions) . For indole derivatives, click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) is effective, as demonstrated in the synthesis of related tetrazole-indole hybrids . Key optimization parameters include:
- Solvent system : Polar aprotic solvents (DMF, PEG-400) enhance reactivity .
- Catalyst : CuI improves regioselectivity and yield in cycloaddition reactions .
- Temperature : Elevated temperatures (60–80°C) accelerate cyclization .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions on the indole and tetrazole rings. 19F NMR is relevant for fluorinated analogs .
- Mass spectrometry : High-resolution MS (FAB-HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves π-π stacking interactions (e.g., centroid distances of 3.73–3.83 Å between aromatic rings) and hydrogen-bonding networks in the crystal lattice .
- TLC : Monitors reaction progress with ethyl acetate/hexane systems .
Q. How does the tetrazole moiety influence the compound’s stability and reactivity?
The tetrazole group enhances metabolic stability compared to carboxylic acids, making it a bioisostere in drug design. Its acidity (pKa ~4.5–5.5) allows pH-dependent coordination in metal-organic frameworks (MOFs) . However, the ring is thermally sensitive, requiring controlled conditions during synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of tetrazole-indole hybrids?
Discrepancies in bioactivity data often arise from:
- Purity : Impurities >2% (by HPLC) can skew results. Use preparative HPLC or recrystallization for ≥98% purity .
- Assay conditions : Varying pH or solvent polarity alters tetrazole protonation and binding affinity. Standardize assays using buffered aqueous systems (e.g., PBS at pH 7.4) .
- Structural analogs : Compare activities of this compound with derivatives like 5-(benzylsulfanyl)-1H-tetrazole to isolate substituent effects .
Q. How can computational methods guide the design of this compound-based MOFs?
- Density Functional Theory (DFT) : Predicts coordination preferences (e.g., N1 vs. N2 tetrazole binding to metals like Cu(II) or Zn(II)) .
- Molecular docking : Identifies potential interactions with biological targets (e.g., kinases or GPCRs) by modeling hydrogen bonds between the tetrazole and active-site residues .
- Crystal engineering : Simulates packing motifs (e.g., layered vs. helical structures) based on π-π interactions and hydrogen-bonding patterns observed in crystallographic data .
Q. What experimental designs are optimal for studying its antioxidant or antimicrobial mechanisms?
- In vitro assays :
- DPPH/ABTS radical scavenging : Quantify antioxidant capacity at 0.1–100 µM concentrations .
- MIC testing : Use broth microdilution (e.g., 96-well plates) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Mechanistic probes :
Q. How do solvent polarity and substituents affect its fluorescence properties?
- Solvent effects : Polar solvents (e.g., ethanol) redshift emission maxima due to stabilization of excited-state dipole moments.
- Substituent tuning : Electron-withdrawing groups (e.g., -Br, -CF3) enhance quantum yields by reducing non-radiative decay .
- Applications : Tunable fluorescence supports use in bioimaging or optoelectronic materials .
Methodological Challenges
Q. How can low yields in tetrazole-indole synthesis be mitigated?
- Precatalyst activation : Pre-stir CuI with ligands (e.g., TBTA) to enhance catalytic activity .
- Azide purity : Use freshly distilled trimethylsilyl azide to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yields by 15–20% .
Q. What are the limitations of current crystallographic data for this compound?
Q. How can its stability under physiological conditions be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
